

Chemical Profile of Litronesib

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Litronesib

CAS No.: 910634-41-2

Cat. No.: S548445

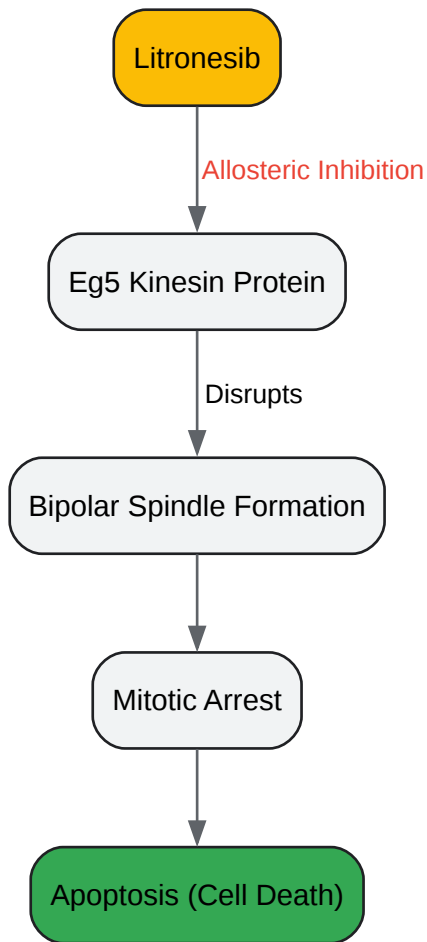
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Litronesib (development code LY2523355) is a small molecule inhibitor with the following core chemical characteristics:

Property	Description
Systematic Name	Litronesib
Synonyms	LY2523355 [1] [2]
CAS Number	910634-41-2 [1] [2]
Molecular Formula	C ₂₃ H ₃₇ N ₅ O ₄ S ₂ [3] [1] [2]
Molecular Weight	511.70 g/mol [1] [2]

Mechanism of Action and Target Profile

Litronesib functions as a **selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5** (also known as KIF11) [1]. Eg5 is a motor protein essential for establishing the bipolar spindle during mitosis. By inhibiting Eg5, **Litronesib** causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1] [2].



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Diagram: **Litronesib** inhibits Eg5, disrupting spindle formation and triggering cell death.

In Vitro and Preclinical Data

The following table summarizes key quantitative data from preclinical studies for experimental design and benchmarking:

Parameter	Value / Condition	Context / Significance
Target IC ₅₀	Not explicitly quantified in results	Described as a selective inhibitor of Eg5 [3] [1]

Parameter	Value / Condition	Context / Significance
In Vitro Efficacy	25 nM	Concentration shown to induce mitotic arrest and cell death [2]
Solubility (DMSO)	100 mg/mL (195.42 mM) [1]	For in vitro stock solution preparation
Solubility (Water)	Insoluble [1]	Indicates need for organic solvents or formulated vehicles
In Vivo Antitumor Activity	1.1 - 30 mg/kg (intravenous)	Dose-dependent antitumor activity in Colo205 xenograft models [2]

Experimental Protocols

In Vitro Cell Assay Protocol

This protocol for assessing **Litronesib**'s effect on cancer cells is adapted from search results [2].

- **Cell Plating:** Plate cancer cells in poly-D-lysine-coated 96-well plates and incubate overnight.
- **Compound Treatment:** Treat cells with indicated concentrations of **Litronesib** (e.g., 25 nM) for various time periods.
- **Cell Fixation:** Fix cells using either:
 - 3.7% formaldehyde in PBS for 45 minutes, or
 - 1x Prefer fixative solution for 30 minutes.
- **Downstream Analysis:** Proceed with appropriate staining or analysis to assess endpoints like mitotic arrest or apoptosis.

In Vivo Dosing Formulations

For animal studies, the following validated formulations can be used [1]:

- **Homogeneous Suspension:** Use **CMC-Na** as a vehicle to achieve a final concentration of ≥ 5 mg/mL.

- **Clear Solution (for higher concentration):** Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a final concentration of 5.0 mg/mL (9.77 mM).
- **Clear Solution (for lower concentration):** Prepare a solution of 5% DMSO and 95% Corn Oil to achieve a final concentration of 0.65 mg/mL (1.27 mM).

> **Note:** The provided formulations should be prepared fresh and used immediately for optimal results. When using the clear solution with Tween-80, add solvents in the specified order (DMSO → PEG300 → Tween-80 → ddH₂O), ensuring the mixture is clear at each step before proceeding [1].

Clinical Trial Insights and Chiral Stability

Phase I Clinical Trial Findings

A phase I dose-finding study of **Litronesib** in Japanese patients with advanced solid tumors established the following [4]:

- **Dosing Regimen:** Administered at 2, 4, and 5 mg/m²/day on days 1, 2, and 3 of a 21-day cycle.
- **Primary Toxicity:** The most frequent treatment-related adverse events were **neutropenia and leukopenia (100%)**, with grade 4 neutropenia observed in 83% of patients.
- **G-CSF Support:** All patients at the 4 and 5 mg/m²/day doses required granulocyte colony-stimulating factor (G-CSF) support to manage neutropenia.
- **Recommended Dose:** The recommended dose for further studies, with therapeutic G-CSF use, was **5 mg/m²/day**.

Critical Chiral Instability

A key development challenge for **Litronesib** was an unexpected chemical instability [5]:

- **The Problem:** The active (R)-enantiomer of **Litronesib** undergoes **racemization** in aqueous solution under neutral to basic conditions (pH ≥ 6), converting to the (S)-enantiomer.
- **The Mechanism:** Investigation revealed a **base-catalyzed pathway** involving neighboring group participation of a secondary amine with the sulfonamide group, leading to inversion at a fully substituted carbon chiral center.

- **Implication for Formulation:** This instability necessitates careful control over the pH of liquid formulations and the solid-state environment to maintain the drug's chiral integrity and, by extension, its intended biological activity.

Research Implications and Conclusion

Litronesib represents a mechanistically interesting Eg5 kinesin inhibitor with demonstrated preclinical antitumor activity. For researchers, several factors are crucial:

- **Mechanistic Specificity:** Its allosteric inhibition of Eg5 provides a tool for probing mitotic mechanisms.
- **Translational Hurdles:** The clinical dose-limiting hematological toxicities (neutropenia) and the need for G-CSF support highlight a common challenge for anti-mitotic agents [4].
- **Chemical Development Challenge:** The inherent chiral instability of the molecule [5] underscores the importance of thorough solid-state and pre-formulation studies early in development.

In summary, while **Litronesib** showed promise as a targeted therapeutic agent, its progression was likely impacted by both clinical toxicity and non-clinical pharmaceutical challenges, offering valuable lessons for anticancer drug development.

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References

1. Litronesib | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]
2. Litronesib (LY2523355) | Kinesin Inhibitor [medchemexpress.com]
3. Litronesib | C23H37N5O4S2 | CID 25167017 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]
4. A phase 1 and dose-finding study of LY2523355 (litronesib ... [pubmed.ncbi.nlm.nih.gov]
5. Unexpected Base-Catalyzed Inversion of a Fully ... [sciencedirect.com]

To cite this document: Smolecule. [Chemical Profile of Litronesib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548445#litronesib-ly2523355-structure>]

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